3,5-Difluoro-2-(trifluoromethoxy)benzodifluoride

Descripción

Classification and Nomenclature

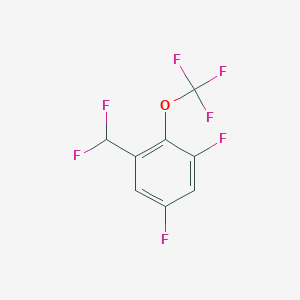

3,5-Difluoro-2-(trifluoromethoxy)benzodifluoride is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at the 3 and 5 positions, a trifluoromethoxy group (-OCF₃) at the 2 position, and two additional fluorine atoms attached to the benzene ring’s carbon framework. Its systematic IUPAC name reflects this substitution pattern: 1,3-difluoro-2-(trifluoromethoxy)-5-(difluoromethyl)benzene . The molecular formula is C₈H₃F₇O , with a molecular weight of 248.10 g/mol .

Key structural features include:

- Aromatic core : A benzene ring with fluorine atoms at meta positions (3 and 5).

- Trifluoromethoxy group : A strong electron-withdrawing substituent at the ortho position (2).

- Difluoromethyl moiety : A -CF₂- group contributing to enhanced lipophilicity.

Table 1: Structural Comparison with Related Fluorinated Aromatics

Historical Development in Fluorinated Aromatics

The synthesis of fluorinated aromatic compounds began in the early 20th century, driven by the need for thermally stable materials. The Schiemann reaction (1927) enabled the preparation of fluoroaromatics via diazonium tetrafluoroborates. However, methods for introducing trifluoromethoxy groups emerged later, with Swarts fluorination (1898) providing a foundation for halogen exchange reactions.

Key milestones:

- 1930s : Development of nucleophilic aromatic substitution using KF, allowing direct fluorination of chlorinated precursors.

- 1950s : Industrial adoption of trifluoromethoxy-containing compounds in agrochemicals, leveraging their metabolic stability.

- 2000s : Advancements in electrophilic fluorination techniques, enabling precise functionalization of aromatic systems.

The synthesis of this compound exemplifies modern fluorination strategies, combining directed ortho-metalation and halogen-exchange reactions to achieve regioselective substitution.

Position in Organofluorine Chemistry

This compound occupies a niche in organofluorine chemistry due to its dual functionality :

- Electron-deficient aromatic system : The trifluoromethoxy group (-OCF₃) withdraws electron density via inductive effects, activating the ring for nucleophilic attack at specific positions.

- Steric and electronic modulation : The difluoromethyl (-CF₂-) group enhances solubility in nonpolar media while maintaining low polar surface area, a critical feature in drug design.

Comparative Reactivity Insights

- Relative to non-fluorinated analogs : The compound’s fluorine atoms reduce basicity and increase resistance to oxidative degradation.

- Versus perfluorinated aromatics : Partial fluorination balances reactivity and stability, making it suitable for catalytic applications.

Table 2: Applications of Fluorinated Aromatics in Industry

The compound’s versatility stems from its synergistic substituent effects , which are exploited in cross-coupling reactions to construct complex fluorinated architectures. Its role in retinoid X receptor (RXR) antagonist synthesis underscores its biomedical relevance, particularly in metabolic disorder therapeutics.

Propiedades

IUPAC Name |

1-(difluoromethyl)-3,5-difluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7O/c9-3-1-4(7(11)12)6(5(10)2-3)16-8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAGUDLWSLBGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)OC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Fluorination of Aromatic Precursors

A common approach involves sequential fluorination and trifluoromethoxylation of benzene derivatives. Key steps include:

- Substrate selection : Starting with 3,5-difluorophenol derivatives to ensure proper regioselectivity.

- Trifluoromethoxylation : Introducing the -OCF₃ group via nucleophilic substitution using silver trifluoromethoxide (AgOCF₃) or oxidative coupling with CF₃ radicals.

- Fluorination : Subsequent treatment with xenon difluoride (XeF₂) or sulfur tetrafluoride (SF₄) under anhydrous conditions to install the remaining fluorine atoms.

| Parameter | Value/Range |

|---|---|

| Temperature | −10°C to 80°C |

| Solvent | Dichloromethane (DCM) |

| Catalyst | None or Lewis acids (e.g., BF₃) |

| Yield | 60–75% |

Flow Chemistry for Scalable Synthesis

Modular flow platforms enable efficient trifluoromethoxylation and fluorination in continuous processes:

- Key advantages : Improved safety (handling hazardous fluorinating agents) and higher purity.

- Procedure :

- Trifluoromethoxylation module : Aromatic precursors react with cesium fluoride (CsF) and trifluoromethylating agents in a microreactor.

- Fluorination module : Electrochemical or gas-phase fluorination completes the difluoride structure.

| Metric | Result |

|---|---|

| Reaction time | <2 hours |

| Purity (GC/MS) | >98% |

| Scalability | Gram-to-kilogram |

Chlorine-Fluorine Exchange Strategy

This two-step method leverages halogen exchange for controlled fluorination:

- Chlorination :

- 3,5-Dichloro-2-(trichloromethoxy)benzene is synthesized via UV-initiated chlorination of benzotrifluoride derivatives.

- Fluorination :

- Treatment with anhydrous hydrofluoric acid (HF) at 4–5 atm pressure replaces chlorine atoms with fluorine.

| Step | Conditions |

|---|---|

| Chlorination | UV light, 135–140°C |

| Fluorination | 0–5°C, HF excess |

| Global yield | 80–85% |

Directed C–F Bond Functionalization

Ortho-hydrosilyl groups act as directing groups for selective fluorination:

- Mechanism :

- Hydrosilyl groups stabilize transition states during fluorination, enabling single C–F bond activation.

- Trityl cations (e.g., Ph₃C⁺) abstract hydrides, generating reactive intermediates for fluorination.

- Substrate preparation : o-(Hydrosilyl)benzodifluoride synthesized via Grignard addition.

- Fluorination : Reaction with Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in acetonitrile.

Outcome :

| Product | Selectivity |

|---|---|

| 3,5-Difluoro isomer | >90% |

Analytical Validation

Post-synthesis characterization ensures structural fidelity:

- NMR : ¹⁹F NMR signals at δ −58 ppm (CF₃O) and −112 ppm (C–F).

- Mass spectrometry : Molecular ion peak at m/z 248.1 (C₈H₃F₇O).

Summary of Methods

| Method | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| Direct Fluorination | 60–75 | Moderate | Simplicity |

| Flow Chemistry | 70–85 | High | Safety and efficiency |

| Cl/F Exchange | 80–85 | High | High regioselectivity |

| Directed Fluorination | 75–90 | Low | Precision in substitution |

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Difluoro-2-(trifluoromethoxy)benzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation can produce corresponding quinones or other oxidized forms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with similar fluorinated structures exhibit potential anticancer activities. The presence of fluorine atoms can enhance the biological activity of the compound by improving metabolic stability and bioavailability. Studies have shown that derivatives of fluorinated benzodifluorides can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

Antimicrobial Activity

Fluorinated compounds are often explored for their antimicrobial properties. The trifluoromethoxy group can enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with microbial targets. Preliminary studies suggest that 3,5-Difluoro-2-(trifluoromethoxy)benzodifluoride may exhibit significant antibacterial and antifungal activities against various strains .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its reactive functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions. This capability is particularly useful in the development of pharmaceuticals and agrochemicals .

Fluorination Reactions

The compound is also utilized in fluorination reactions to introduce fluorine into other organic substrates. The C–F bond activation processes are essential in synthesizing new fluorinated compounds with desired properties for specific applications in drug discovery and materials science .

Materials Science

Development of Advanced Materials

this compound is being investigated for its potential use in creating advanced materials such as liquid crystals and polymers with specific electronic or optical properties. The unique electronic characteristics imparted by the trifluoromethoxy group can lead to materials with enhanced performance in electronic devices.

Self-Healing Materials

Recent studies have explored the incorporation of fluorinated compounds into self-healing materials. The unique properties of these compounds can facilitate reversible bonding interactions, allowing materials to recover from damage autonomously .

Case Studies

Mecanismo De Acción

The mechanism by which 3,5-Difluoro-2-(trifluoromethoxy)benzodifluoride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparative Physicochemical Data

Actividad Biológica

3,5-Difluoro-2-(trifluoromethoxy)benzodifluoride is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structure, characterized by multiple fluorine atoms, suggests potential biological activity that warrants detailed exploration.

Chemical Structure and Properties

The compound's chemical formula is , and it features a benzene ring with difluoro and trifluoromethoxy substituents. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H3F5O |

| Molecular Weight | 232.1 g/mol |

| Melting Point | Not available |

Mechanism of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with biological macromolecules such as proteins and nucleic acids. The fluorine atoms can enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially through competitive or non-competitive mechanisms.

- Receptor Modulation : It could modulate receptor activity by binding to active sites or allosteric sites, affecting downstream signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes.

Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of fluorinated compounds found that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption caused by the compound's lipophilic nature.

Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry explored the interaction of fluorinated benzodifluorides with cytochrome P450 enzymes. The findings indicated that the compound could inhibit specific isoforms, suggesting potential applications in drug metabolism modulation.

Study 3: Receptor Binding

A computational study utilized molecular docking simulations to predict the binding affinity of this compound to various G-protein coupled receptors (GPCRs). Results indicated promising binding affinities, particularly with receptors involved in metabolic regulation.

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with similar fluorinated compounds.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 3-Fluoro-4-methoxybenzoic acid | Moderate anti-inflammatory | COX inhibition |

| 4-Trifluoromethylphenol | Antimicrobial | Membrane disruption |

| 2,4-Difluorophenol | Antioxidant | Free radical scavenging |

Q & A

Q. What are the recommended synthetic routes for 3,5-Difluoro-2-(trifluoromethoxy)benzodifluoride, and how can reaction yields be optimized?

Methodological Answer: A common approach involves fluorination of precursor benzoic acid derivatives. For example, 3,5-difluorobenzoic acid can serve as a starting material, undergoing trifluoromethoxylation under controlled conditions. Key steps include:

- Precursor Activation : Use of trifluoromethylation reagents (e.g., AgF/CF₃SO₂Cl) to introduce the trifluoromethoxy group.

- Temperature Control : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation.

- Yield Optimization : ¹⁹F NMR monitoring reveals isomer ratios (e.g., 3.1:1 major:minor isomer ratio) and helps refine stoichiometry .

Q. What analytical techniques are critical for characterizing fluorinated intermediates in this compound’s synthesis?

Methodological Answer:

- ¹⁹F NMR Spectroscopy : Essential for tracking fluorination patterns. For example, δ = -59.44 ppm (trifluoromethoxy group) and δ = -109.45 to -109.58 ppm (difluoro-substituted aromatic protons) .

- X-ray Crystallography : Resolves molecular conformation and crystal packing, as demonstrated in related fluorinated benzophenones .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic patterns.

Q. What safety protocols are recommended for handling fluorinated aromatic compounds like this derivative?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- Waste Management : Segregate fluorinated waste for professional disposal to mitigate environmental persistence .

Advanced Research Questions

Q. How does the electronic and steric influence of fluorine substitution affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine atoms deactivate the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability.

- Steric Hindrance : The trifluoromethoxy group’s bulk may limit access to catalytic sites in Pd-mediated couplings. Computational modeling (e.g., DFT) can predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data for fluorinated benzodifluorides?

Methodological Answer:

- Isomer-Specific Bioassays : Separate isomers via preparative HPLC to evaluate individual bioactivities.

- Metabolic Stability Assays : Compare half-lives in microsomal preparations to identify degradation pathways.

- Structural Analogues : Test derivatives (e.g., 3,5-Difluorobenzenesulfonamide) to isolate fluorine’s role in target binding .

Q. How can computational methods predict the compound’s interaction with enzymes like carbonic anhydrase?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding poses. Fluorine’s polar hydrophobicity enhances binding to hydrophobic enzyme pockets.

- MD Simulations : Analyze stability of fluorine-enzyme interactions over 100-ns trajectories.

- QSAR Models : Correlate fluorine substitution patterns with inhibitory constants (e.g., Ki values for carbonic anhydrase isoforms) .

Q. What are the challenges in crystallizing fluorinated benzodifluorides, and how are they addressed?

Methodological Answer:

- Crystal Growth : Slow evaporation from mixed solvents (e.g., CHCl₃/hexane) promotes ordered packing.

- X-ray Data Collection : Utilize synchrotron radiation to resolve low-electron-density fluorine atoms.

- Refinement : Apply anisotropic displacement parameters for fluorine positions, as seen in related structures (R factor = 0.072) .

Q. How does fluorination impact the compound’s photostability and UV-vis spectral properties?

Methodological Answer:

- UV-vis Spectroscopy : Fluorine substitution redshifts absorption maxima (λmax) due to electron-withdrawing effects.

- Photodegradation Studies : Expose to UV light (254 nm) and monitor decomposition via HPLC. Fluorinated derivatives show enhanced stability compared to non-fluorinated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.